9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole ring, a purine core, and a carboxamide group, which collectively contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
For instance, a compound with a similar benzodioxol structure was found to target Glycogen synthase kinase-3 beta . Another compound with a similar structure was found to target Heat shock protein HSP 90-alpha . These proteins play crucial roles in cellular processes such as cell division, growth, and apoptosis.
Mode of Action
For instance, inhibition of Glycogen synthase kinase-3 beta could lead to changes in glucose metabolism and cell proliferation . Similarly, interaction with Heat shock protein HSP 90-alpha could affect protein folding and stability, influencing various cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Purine Core: The purine core is often synthesized via a multi-step process involving the cyclization of appropriate precursors such as aminoimidazole carboxamide ribonucleotide (AICAR).
Coupling Reactions: The benzodioxole ring and the purine core are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the purine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Introduction of various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring but different core structure.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Another benzodioxole derivative with distinct chemical properties.
Uniqueness
9-(1,3-Benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide stands out due to its unique combination of a benzodioxole ring, purine core, and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h1-8H,9H2,(H2,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJGHINYCPONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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